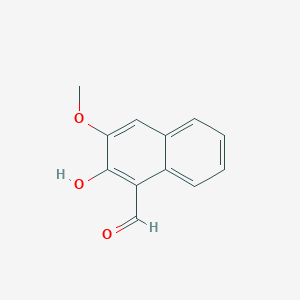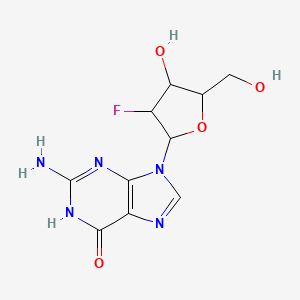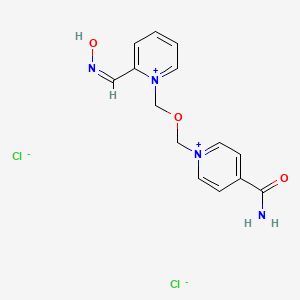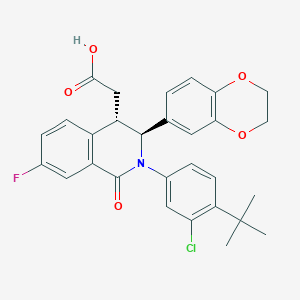![molecular formula C15H17NO3 B11929714 5'-Cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione](/img/structure/B11929714.png)
5'-Cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione is a complex organic compound known for its unique spiro structure This compound is part of the furo[3,4-c]pyridine family, which is characterized by a fused pyridine and furan ring system The cyclopropyl group attached to the spiro center adds to its structural complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione typically involves a multi-step process. One notable method is a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates. This reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization . The reaction is catalyzed by rhodium and features good functional group tolerance, room temperature conditions, and air compatibility .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Its unique structure can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis . By inhibiting DHODH, the compound can disrupt the synthesis of nucleotides, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropyl-furo[3,4-c]pyridine-3,4(1H,5H)-dione: Shares a similar core structure but with different substituents.
Spiro[cyclohexane-1,1’(3’H)-furo[3,4-c]pyridine]-3’,4’(5’H)-dione: Another compound with a spiro structure but different functional groups.
Uniqueness
5’-Cyclopropylspiro[cyclohexane-1,1’-furo[3,4-c]pyridine]-3’,4’-dione is unique due to its specific spiro configuration and the presence of a cyclopropyl group
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
5'-cyclopropylspiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'-dione |
InChI |
InChI=1S/C15H17NO3/c17-13-12-11(6-9-16(13)10-4-5-10)15(19-14(12)18)7-2-1-3-8-15/h6,9-10H,1-5,7-8H2 |
InChI Key |
SGSGNCXRTWQHNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=C(C(=O)N(C=C3)C4CC4)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl](/img/structure/B11929642.png)
![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)



![cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B11929678.png)

![N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide;dihydrate](/img/structure/B11929687.png)
![ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate](/img/structure/B11929692.png)



